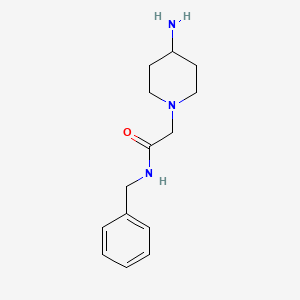

2-(4-aminopiperidin-1-yl)-N-benzylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-aminopiperidin-1-yl)-N-benzylacetamide is a synthetic organic compound that features a piperidine ring, an amine group, and a benzylacetamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-aminopiperidin-1-yl)-N-benzylacetamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

Introduction of the Amino Group: The amino group is introduced via amination reactions, often using reagents such as ammonia or amines.

Attachment of the Benzylacetamide Moiety: This step involves the coupling of benzylamine with acetic acid derivatives under conditions that facilitate amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and purity while minimizing waste and energy consumption.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-aminopiperidin-1-yl)-N-benzylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or other reducing agents.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.

Aplicaciones Científicas De Investigación

Unfortunately, the search results provided do not contain specific, detailed applications, data tables, or case studies focusing solely on the compound "2-(4-aminopiperidin-1-yl)-N-benzylacetamide." However, the search results do provide some relevant information regarding similar compounds and related research areas.

Here's what can be gathered from the provided search results:

1. Piperidine Derivatives and their Applications:

- Piperidine derivatives, which share a structural similarity with the target compound, have demonstrated potential in various therapeutic applications, including cancer therapy and Alzheimer's disease treatment .

2. Cancer Therapy:

- Some piperidine derivatives have shown anticancer activity . For example, a spirochromanone analog was developed with significant activity against breast cancer cell lines and murine melanoma, and it also induced apoptosis .

- Another study mentions the development of compounds with antitumor activity via monoacylglycerol lipase (MAGL) inhibition .

3. Alzheimer's Disease Therapy:

- Piperidine moieties have been introduced to improve brain exposure and enhance the activity of dual inhibitors targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, which are relevant in Alzheimer's disease treatment .

- Some derivatives have expressed both antiaggregatory and antioxidant effects, targeting the beta-secretase enzyme .

4. Other potential applications:

- Certain compounds, including long-tailed 4-aminopiperidines, have shown potential as biocides, inhibiting chitin synthase and suppressing the growth of various fungal strains .

- One study explores the molecular design and docking analysis of a-substituted acetamido-N-benzylacetamide derivatives as potential anticonvulsant agents .

5. Related Compounds:

Mecanismo De Acción

The mechanism of action of 2-(4-aminopiperidin-1-yl)-N-benzylacetamide involves its interaction with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to therapeutic effects. The specific pathways and targets depend on the compound’s structure and the context of its use.

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

2-(4-aminopiperidin-1-yl)-N-benzylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to other piperidine derivatives, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Actividad Biológica

2-(4-Aminopiperidin-1-yl)-N-benzylacetamide, a compound with the molecular formula C14H21N3O, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features a piperidine ring substituted with an amino group and a benzylacetamide moiety. This structural configuration is crucial for its biological activity, influencing interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C14H21N3O |

| Molecular Weight | 247.34 g/mol |

| IUPAC Name | This compound |

| CAS Number | 17609483 |

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, in vitro assays demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, suggesting its potential as a therapeutic agent for cancer treatment .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research indicates that it can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases such as Alzheimer's. By modulating cholinergic signaling, it may offer protective benefits against cognitive decline .

Antiviral Activity

Emerging evidence suggests that this compound possesses antiviral properties. It has been shown to inhibit the entry of viruses such as Ebola and Marburg in cellular models. The compound's ability to interfere with viral fusion processes highlights its potential as a candidate for antiviral drug development .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in neurotransmitter breakdown, enhancing synaptic transmission.

- Receptor Modulation : It may bind to various receptors, influencing signal transduction pathways critical for cell survival and proliferation.

- Apoptosis Induction : By activating pro-apoptotic pathways, it promotes programmed cell death in cancer cells.

Study on Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their cytotoxicity against several cancer cell lines. The results indicated that modifications to the benzyl group significantly enhanced anticancer potency, with some derivatives showing IC50 values in the low micromolar range .

Neuroprotection Research

A study focusing on neuroprotection demonstrated that treatment with this compound improved cognitive function in animal models of Alzheimer’s disease. The compound reduced amyloid plaque formation and improved synaptic plasticity, suggesting a dual role in both preventing neurodegeneration and enhancing cognitive performance.

Propiedades

IUPAC Name |

2-(4-aminopiperidin-1-yl)-N-benzylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O/c15-13-6-8-17(9-7-13)11-14(18)16-10-12-4-2-1-3-5-12/h1-5,13H,6-11,15H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCXZGSBAUODFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.